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Compound of Interest

Compound Name: 4-iodotetrahydro-2H-pyran

Cat. No.: B1306222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 4-
iodotetrahydro-2H-pyran, a valuable intermediate in synthetic and medicinal chemistry. Due

to the limited availability of published experimental spectra, this document presents predicted

spectroscopic data based on established principles of nuclear magnetic resonance (NMR),

infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions offer valuable

insights for the characterization and quality control of this compound.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 4-iodotetrahydro-2H-
pyran.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.30 - 4.20 m 1H H-4 (CH-I)

~3.80 - 3.70 m 2H H-2eq, H-6eq

~3.50 - 3.40 m 2H H-2ax, H-6ax

~2.20 - 2.10 m 2H H-3eq, H-5eq

~1.90 - 1.80 m 2H H-3ax, H-5ax

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~67.0 C-2, C-6

~40.0 C-3, C-5

~30.0 C-4 (C-I)

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Predicted values are based

on the analysis of similar structures and computational models.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

2960 - 2850 Strong C-H (aliphatic) stretching

1465 - 1445 Medium C-H bending

1100 - 1050 Strong C-O-C (ether) stretching

~600 - 500 Medium C-I stretching

Note: The spectrum is predicted for a neat liquid sample.
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Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation

m/z Ratio Predicted Fragment Ion Notes

212 [C₅H₉IO]⁺ Molecular ion (M⁺)

85 [C₅H₉O]⁺ Loss of iodine radical (•I)

57 [C₄H₉]⁺ or [C₃H₅O]⁺
Further fragmentation of the

pyran ring

43 [C₃H₇]⁺ or [C₂H₃O]⁺ Further fragmentation

Note: Fragmentation is predicted based on electron ionization (EI) and the stability of resulting

carbocations and radical species.

Experimental Protocols
The following sections detail generalized experimental methodologies for acquiring the

spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of 4-iodotetrahydro-2H-
pyran.

Methodology:

Sample Preparation: A sample of 5-10 mg of 4-iodotetrahydro-2H-pyran is dissolved in

approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR

tube.

Instrument Setup: A 500 MHz NMR spectrometer is used for analysis. The instrument is

tuned and shimmed to the deuterium lock signal of CDCl₃ to optimize magnetic field

homogeneity.
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¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton NMR

spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and

an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to improve the

signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used

to acquire the carbon-13 NMR spectrum. A larger number of scans (typically 1024 or more)

and a longer relaxation delay (2-5 seconds) are required due to the lower natural abundance

and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased,

and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for

¹H and 77.16 ppm for the central peak of the CDCl₃ triplet in the ¹³C spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 4-iodotetrahydro-2H-pyran.

Methodology:

Sample Preparation: As 4-iodotetrahydro-2H-pyran is a liquid at room temperature, a neat

spectrum can be obtained. A single drop of the neat liquid is placed between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Instrument Setup: A Fourier-transform infrared (FT-IR) spectrometer is used. A background

spectrum of the clean, empty salt plates is recorded.

Data Acquisition: The salt plates with the sample are placed in the sample holder of the

spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. Multiple

scans (e.g., 16 or 32) are averaged to enhance the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum. The positions of the absorption

bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of 4-iodotetrahydro-
2H-pyran.

Methodology:

Sample Introduction: A dilute solution of 4-iodotetrahydro-2H-pyran in a volatile organic

solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically via

direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS)

interface.

Ionization: Electron ionization (EI) is a common method for small, volatile molecules. The

sample is bombarded with a high-energy electron beam (typically 70 eV), causing the

molecule to lose an electron and form a molecular ion (M⁺).

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates the ions based on their mass-to-charge ratio

(m/z).

Detection: The separated ions are detected, and their abundance is recorded.

Data Interpretation: The resulting mass spectrum shows the relative abundance of the

molecular ion and various fragment ions, which are formed by the breakdown of the

energetically unstable molecular ion. The fragmentation pattern provides valuable structural

information.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-iodotetrahydro-2H-pyran.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

4-iodotetrahydro-2H-pyran.

To cite this document: BenchChem. [Spectroscopic Profile of 4-iodotetrahydro-2H-pyran: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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